3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12ClIO3 and its molecular weight is 402.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.95197 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Oxidation Applications
The compound shows potential in photocatalytic oxidation processes. A study by Higashimoto et al. (2009) demonstrated the high conversion and selectivity of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This indicates its potential utility in photocatalytic reactions under visible light.
Catalytic Oxidation Processes
The compound is relevant in catalytic oxidation processes. In research by Jiang et al. (2014), a Cu(OAc)2-catalyzed oxidation method was developed for transforming aromatic alcohols into various aromatic carbonyl compounds, highlighting its potential in organic synthesis and pharmaceutical applications.
Electrochemical Applications
In the context of electrochemistry, Sherbo et al. (2018) explored the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde. This process demonstrates the potential of such compounds in the electrochemical field, particularly in creating efficient redox reactions.
Molecular and Spectroscopic Analysis
For molecular and spectroscopic analysis, Beytur and Avinca (2021) conducted a study on 3-p-methoxybenzyl/m-chlorobenzyl/phenyl derivatives, which included electronic, nonlinear optical properties, and spectroscopic properties analysis. This suggests the compound's utility in detailed molecular characterization and analysis.
Synthesis and Structure Verification
In the field of synthesis and chemical analysis, Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins (similar to 3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde) and verified their structures using gas chromatography and mass spectrometry. This indicates the compound's role in the synthesis and structural analysis of complex organic molecules.
Synthesis of Chalcone Derivatives
A study by Rijal et al. (2022) focused on the synthesis of chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. This showcases the compound's relevance in creating derivatives with potential biological activities.
Properties
IUPAC Name |
3-chloro-4-[(3-iodophenyl)methoxy]-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIUSDHZXSOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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